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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

Cat. No.: B050328

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a substituted aromatic compound with potential
applications in medicinal chemistry and materials science. Its fluorinated structure can impart
unique electronic and pharmacokinetic properties, making it a valuable building block for the
synthesis of novel bioactive molecules and functional materials. This technical guide provides a
comprehensive overview of the available spectral data for 2,6-Difluoro-4-
methoxybenzonitrile, along with detailed experimental protocols for its characterization.

Physicochemical Properties

Property Value

Molecular Formula CsHsF2NO

Molecular Weight 169.13 g/mol

SMILES COC1=CC(=C(C(=C1)F)C#N)F

INChl=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-
11)8(10)3-5/h2-3H,1H3

InChl

Spectral Data
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While experimental spectra for 2,6-Difluoro-4-methoxybenzonitrile are not widely available in
the public domain, the following tables present the available mass spectrometry data and
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the
analysis of structurally similar compounds.

Mass Spectrometry

The mass spectrum of 2,6-Difluoro-4-methoxybenzonitrile has been obtained via Gas
Chromatography-Mass Spectrometry (GC-MS).

Parameter Value
lonization Mode Electron lonization (EI)
Mass-to-charge ratio (m/z) 169.0 (M+)

Table 1. Mass Spectrometry Data for 2,6-Difluoro-4-methoxybenzonitrile.

Predicted *H NMR Data (CDClIs, 400 MHz)

The predicted 'H NMR spectrum is expected to show two main signals corresponding to the
methoxy group protons and the aromatic protons.

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~3.9 Singlet 3H -OCHs
~6.7 Triplet 2H Aromatic C-H

Table 2: Predicted 'H NMR Spectral Data for 2,6-Difluoro-4-methoxybenzonitrile.

Predicted **C NMR Data (CDCIsz, 100 MHz)

The predicted 13C NMR spectrum will be more complex due to the fluorine substitution and the
different carbon environments in the molecule.
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Chemical Shift (8, ppm) Assignment

~ 56 -OCHs

~ 95 (triplet) Aromatic C-H
~115 Cyano (C=N)

~ 160 (doublet of doublets) Aromatic C-F

~ 165 Aromatic C-OCHs

Table 3: Predicted 3C NMR Spectral Data for 2,6-Difluoro-4-methoxybenzonitrile.

Predicted Infrared (IR) Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and
aromatic C-F bonds.

Frequency (cm~1) Intensity Assignment

~ 2230 Strong, Sharp C=N stretch

~ 1620, 1500, 1450 Medium-Strong Aromatic C=C stretch

~ 1250 Strong Aryl-O stretch (asymmetric)
~ 1050 Strong Aryl-O stretch (symmetric)
~1100-1000 Strong C-F stretch

Table 4: Predicted Infrared (IR) Spectral Data for 2,6-Difluoro-4-methoxybenzonitrile.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.
These protocols are based on standard laboratory practices for the analysis of substituted
benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation:

e 400 MHz NMR Spectrometer

Sample Preparation:

» Dissolve approximately 10-20 mg of 2,6-Difluoro-4-methoxybenzonitrile in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

» Transfer the solution to a standard 5 mm NMR tube.

o Ensure the sample is free of any particulate matter.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment (zg30)
e Number of Scans: 16-32

e Relaxation Delay: 1.0 s

e Acquisition Time: ~4 s

e Spectral Width: -2 to 12 ppm

o Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment (zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s
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e Spectral Width: -10 to 220 ppm

e Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& = 7.26 ppm for
H and 6 = 77.16 ppm for 13C).

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

o Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

e Place a small amount of the solid 2,6-Difluoro-4-methoxybenzonitrile sample directly onto
the ATR crystal.

e Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Acquisition Parameters:
e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 16-32
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e Mode: Transmittance or Absorbance

Data Processing:

e Collect a background spectrum of the empty ATR crystal.
e Collect the sample spectrum.

e The instrument software will automatically subtract the background from the sample
spectrum.

« ldentify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:

o Gas Chromatograph coupled to a Mass Spectrometer with an Electron lonization (El)
source.

Sample Preparation:

o Prepare a dilute solution of 2,6-Difluoro-4-methoxybenzonitrile (approximately 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:
e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).
e Injector Temperature: 250 °C
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.

o Ramp: 10 °C/min to 280 °C.
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o Hold at 280 °C for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Injection Volume: 1 pL

o Split Ratio: 50:1

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400
Data Processing:
e The total ion chromatogram (TIC) will show the retention time of the compound.

e The mass spectrum corresponding to the chromatographic peak of 2,6-Difluoro-4-
methoxybenzonitrile will provide the molecular ion peak and fragmentation pattern.

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for 2,6-Difluoro-4-
methoxybenzonitrile, starting from 3,5-difluoroanisole. This provides a logical context for the
characterization of the final product.

3,5-Difluoroanisole Carboxylation 2,6-Difluoro-4-methoxybenzoic Acid )—» Nitrile Formation ( 2,6-Difluoro-4-methoxybenzonitrile )j

Click to download full resolution via product page

Synthesis of 2,6-Difluoro-4-methoxybenzonitrile.
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Conclusion

This technical guide provides a summary of the available and predicted spectral data for 2,6-
Difluoro-4-methoxybenzonitrile. The detailed experimental protocols offer a practical
framework for researchers to characterize this compound in the laboratory. The provided
synthesis workflow gives context to the importance of robust analytical methods for confirming
the identity and purity of the final product. As a fluorinated benzonitrile derivative, this
compound holds promise for further investigation in various scientific and industrial
applications.

¢ To cite this document: BenchChem. [Spectral Analysis of 2,6-Difluoro-4-methoxybenzonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050328#2-6-difluoro-4-methoxybenzonitrile-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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